
Dipropylzinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropylzinc is an organozinc compound with the chemical formula C₆H₁₄Zn. It is a colorless liquid that is highly reactive and used primarily in organic synthesis. The compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Dipropylzinc can be synthesized through the reaction of zinc with propyl halides. One common method involves the reaction of zinc dust with propyl iodide in the presence of a suitable solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is often employed to obtain the final product.
化学反応の分析
Types of Reactions: Dipropylzinc undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and propyl radicals.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.
Substitution: Commonly uses halides or other electrophiles in the presence of a suitable solvent.
Major Products:
Oxidation: Produces zinc oxide and propyl radicals.
Reduction: Yields alcohols from ketones.
Substitution: Forms new carbon-carbon bonds, resulting in various organic compounds.
科学的研究の応用
Dipropylzinc has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dipropylzinc involves its ability to donate electrons and form bonds with other molecules. This reactivity is due to the presence of the zinc atom, which can stabilize negative charges and facilitate the formation of new bonds. The compound’s molecular targets include various electrophiles, which it can react with to form new compounds.
類似化合物との比較
- Diethylzinc (C₄H₁₀Zn)
- Dimethylzinc (C₂H₆Zn)
- Diphenylzinc (C₁₂H₁₀Zn)
Each of these compounds has its own unique properties and applications, but dipropylzinc stands out for its specific reactivity and utility in forming propyl-containing compounds.
特性
分子式 |
C6H14Zn |
|---|---|
分子量 |
151.6 g/mol |
IUPAC名 |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2 |
InChIキー |
LDWKCBPOFGZHSQ-UHFFFAOYSA-N |
正規SMILES |
CC[CH2-].CC[CH2-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


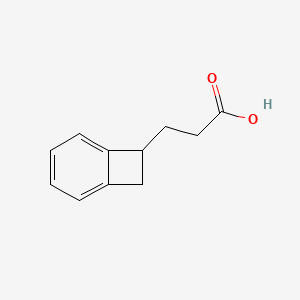

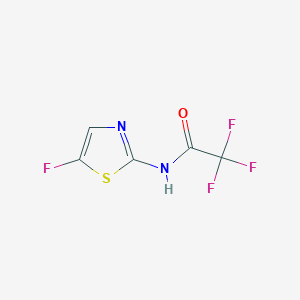
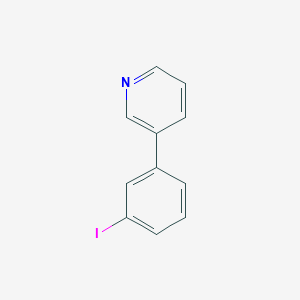



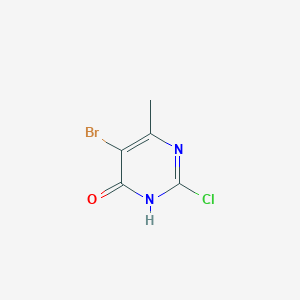



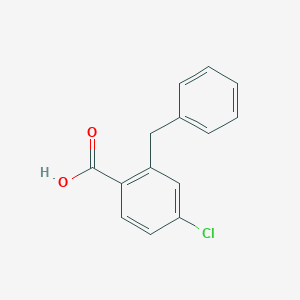
![5-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8673927.png)

